A Technical Guide to the Discovery and Development of ZZW-115, a Potent NUPR1 Inhibitor
A Technical Guide to the Discovery and Development of ZZW-115, a Potent NUPR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ZZW-115, a novel inhibitor of the Nuclear Protein 1 (NUPR1). NUPR1 is an intrinsically disordered protein (IDP) implicated in various cancers, making it a compelling therapeutic target. This document details the quantitative data supporting ZZW-115's efficacy, the experimental protocols utilized in its evaluation, and the signaling pathways it modulates.
Introduction: Targeting the "Undruggable" NUPR1
NUPR1, also known as p8 or Com1, is a stress-inducible protein that is overexpressed in numerous malignancies, including pancreatic, breast, and liver cancers.[1][2] Its involvement in cancer progression, metastasis, and chemoresistance has made it an attractive, albeit challenging, drug target.[1] The intrinsically disordered nature of NUPR1 has historically hindered conventional drug design.[3]
The development of ZZW-115 emerged from efforts to optimize a previously identified NUPR1 binder, the antipsychotic agent trifluoperazine (TFP).[3] While TFP demonstrated antitumor activity through NUPR1 binding, its clinical utility was limited by significant central nervous system side effects.[3] ZZW-115 was rationally designed as a TFP derivative to enhance potency and eliminate these neurological effects, heralding a significant advancement in targeting IDPs for cancer therapy.[3]
Discovery and Optimization of ZZW-115
A multidisciplinary approach, integrating computer modeling, chemical synthesis, and extensive biophysical and biological evaluations, led to the creation of a family of TFP-derived compounds.[3] Among these, ZZW-115 was identified as the most potent candidate, exhibiting a stronger affinity for NUPR1 and superior anticancer activity compared to the parent compound.[3][4]
Chemical Synthesis
The synthesis of ZZW-115 and related compounds involved a multi-step process yielding the final products with good purity.[3][5] For instance, the yields for ZZW-115 and its analogs were reported to be in the range of 64-77%.[3] The hydrochloride salt of ZZW-115 is often used due to its enhanced water solubility and stability.[6]
Quantitative Analysis of ZZW-115 Efficacy
The potency of ZZW-115 has been quantified through various in vitro and in vivo studies, demonstrating its efficacy across a range of cancer types.
Table 1: Binding Affinity of ZZW-115 to NUPR1
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | ~2 µM | Isothermal Titration Calorimetry (ITC) | [3] |
| Dissociation Constant (Kd) | 2.1 µM | Not Specified | [6] |
Table 2: In Vitro Anticancer Activity of ZZW-115 (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| ANOR | Pancreatic | 0.84 | 72 hours | [3][6] |
| HN14 | Pancreatic | 4.93 | 72 hours | [3][6] |
| HepG2 | Hepatocellular Carcinoma | 0.42 | Not Specified | [6][7] |
| SaOS-2 | Osteosarcoma | 7.75 | Not Specified | [6][7] |
| MiaPaCa-2 | Pancreatic | Not Specified | Not Specified | [3] |
| 02-063 | Pancreatic | Not Specified | Not Specified | [3] |
| LIPC | Pancreatic | Not Specified | Not Specified | [3] |
| Foie8b | Pancreatic | Not Specified | Not Specified | [3] |
Table 3: In Vivo Antitumor Activity of ZZW-115 in Xenograft Models
| Animal Model | Cancer Type | Dosage | Treatment Duration | Outcome | Reference |
| MiaPaCa-2 Xenograft | Pancreatic | 0.5 - 5 mg/kg/day | 30 days | Dose-dependent tumor regression | [3][8] |
| Panc02 Orthotopic | Pancreatic | 5 mg/kg | 30 days | Near disappearance of tumors | [6] |
| HepG2 & Hep3B Xenograft | Hepatocellular Carcinoma | Not Specified | Not Specified | Significant antitumor effect | [9] |
| MiaPaCa-2 Xenograft (with 5-FU) | Pancreatic | 2.5 mg/kg ZZW-115 + 20 mg/kg 5-FU | 30 days | Potentiated antitumor activity of 5-FU | [4] |
Mechanism of Action of ZZW-115
ZZW-115 exerts its anticancer effects through a multi-pronged mechanism centered on the inhibition of NUPR1 function.
Inhibition of NUPR1 Nuclear Translocation
ZZW-115 binds to NUPR1 in a region that includes the amino acid Thr68, which is part of the nuclear localization signal (NLS).[10][11] This binding competitively inhibits the interaction of NUPR1 with importins, thereby preventing its translocation from the cytoplasm to the nucleus.[4][10] This sequestration of NUPR1 in the cytoplasm is a key initiating event in ZZW-115's mechanism of action.
Induction of Multiple Cell Death Pathways
ZZW-115 induces cancer cell death through at least three distinct pathways: necroptosis, apoptosis, and ferroptosis.[3][11] This is a significant advantage, as it may circumvent resistance mechanisms that block a single cell death pathway.
-
Necroptosis and Apoptosis: Treatment with ZZW-115 leads to increased lactate dehydrogenase (LDH) release (a marker of necroptosis) and elevated caspase 3/7 activity (a marker of apoptosis).[3][6] The cell death can be partially rescued by inhibitors of necroptosis (Necrostatin-1) and apoptosis (Z-VAD-FMK).[3][10]
-
Ferroptosis: ZZW-115 also induces ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[11] This effect can be rescued by the ferroptosis inhibitor ferrostatin-1 (Fer-1) and antioxidants like N-acetylcysteine (NAC).[11]
Mitochondrial Dysfunction and Metabolic Collapse
A central feature of ZZW-115's action is the induction of severe mitochondrial dysfunction.[3][9] This is characterized by:
-
Decreased ATP Production: ZZW-115 treatment leads to a significant drop in cellular ATP levels.[3][6]
-
Increased Reactive Oxygen Species (ROS): The compound causes an overproduction of mitochondrial ROS.[3][6]
-
Reduced Oxidative Phosphorylation (OXPHOS): ZZW-115 diminishes the oxygen consumption rate, indicating impaired mitochondrial respiration.[3]
This metabolic crisis triggers the activation of the various cell death pathways.
References
- 1. Emerging role of nuclear protein 1 (NUPR1) in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZZW-115–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
